molecular formula C19H21ClN2O3S B4666705 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE

Cat. No.: B4666705
M. Wt: 392.9 g/mol
InChI Key: BXDXLLLLMNOKHI-UHFFFAOYSA-N
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Description

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a phenylmethanesulfonyl group

Properties

IUPAC Name

2-benzylsulfonyl-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-7-4-8-18(13-17)21-9-11-22(12-10-21)19(23)15-26(24,25)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDXLLLLMNOKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE typically involves the reaction of 3-chlorophenylpiperazine with a suitable sulfonyl chloride derivative under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce secondary amines .

Scientific Research Applications

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For instance, it could act as an antagonist at certain receptors, blocking the binding of endogenous ligands and inhibiting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, may enhance its solubility and reactivity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE
Reactant of Route 2
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1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE

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